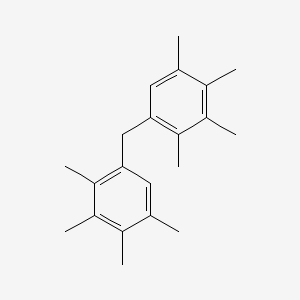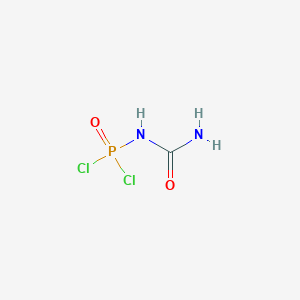
N-Carbamoylphosphoramidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoylphosphoramidic dichloride is a chemical compound with significant importance in various fields of chemistry and industry. It is known for its unique reactivity and versatility in synthetic applications. This compound is characterized by the presence of both carbamoyl and phosphoramidic functional groups, which contribute to its diverse chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Carbamoylphosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of carbamoyl chloride with phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with precise control over temperature and pressure. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-Carbamoylphosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form carbamoylphosphoric acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild temperatures.
Condensation Reactions: Often require the presence of a base or acid catalyst.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used.
Carbamoylphosphoric Acid: From hydrolysis.
Complex Molecules: From condensation reactions.
Aplicaciones Científicas De Investigación
N-Carbamoylphosphoramidic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Carbamoylphosphoramidic dichloride involves its ability to react with various nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of highly reactive phosphorus and carbamoyl groups. These groups can form stable intermediates with molecular targets, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
Phosphoryl Chloride: Shares similar reactivity but lacks the carbamoyl group.
Carbamoyl Chloride: Contains the carbamoyl group but lacks the phosphorus component.
Phosphoramidic Chloride: Similar structure but different reactivity due to the absence of the carbamoyl group.
Uniqueness: N-Carbamoylphosphoramidic dichloride is unique due to the combination of carbamoyl and phosphoramidic functional groups, which provide it with a distinct reactivity profile. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
4737-15-9 |
|---|---|
Fórmula molecular |
CH3Cl2N2O2P |
Peso molecular |
176.92 g/mol |
Nombre IUPAC |
dichlorophosphorylurea |
InChI |
InChI=1S/CH3Cl2N2O2P/c2-8(3,7)5-1(4)6/h(H3,4,5,6,7) |
Clave InChI |
FNSXRXWGTPWQRR-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(N)NP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

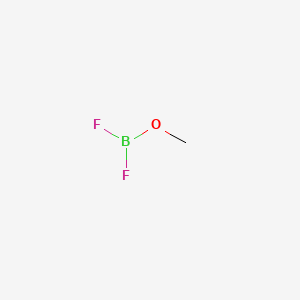


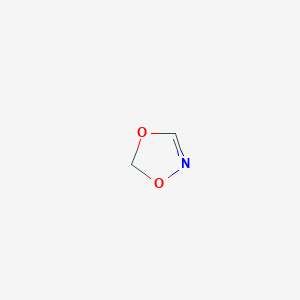
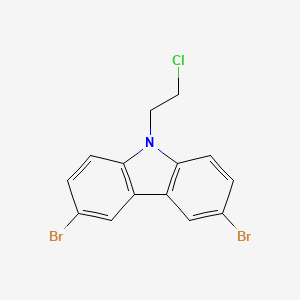
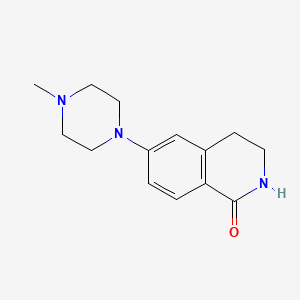
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)

